Ethyl oxo(pyrrolidin-1-yl)acetate

Description

BenchChem offers high-quality Ethyl oxo(pyrrolidin-1-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl oxo(pyrrolidin-1-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

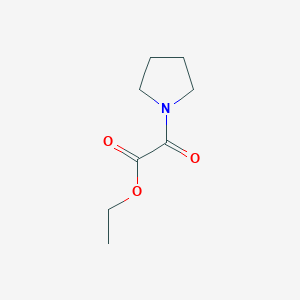

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-oxo-2-pyrrolidin-1-ylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-2-12-8(11)7(10)9-5-3-4-6-9/h2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVDJTOBVOOGSIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)N1CCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Strategic and Methodological Guide to Elucidating the Mechanism of Action of Ethyl Oxo(pyrrolidin-1-yl)acetate

Abstract: Ethyl oxo(pyrrolidin-1-yl)acetate is a small molecule with a chemical structure that suggests potential biological activity, yet its specific mechanism of action remains largely uncharacterized in the public domain. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven framework for systematically elucidating the compound's mechanism of action. Rather than presenting a known pathway, this document serves as a strategic roadmap, detailing the requisite experimental workflows and intellectual framework necessary to progress from a compound of interest to a well-defined molecular mechanism. We will explore a multi-pronged approach, integrating in silico analysis, robust phenotypic screening, advanced proteomic-based target deconvolution, and genomic profiling. Each section is designed to be a self-validating system, emphasizing the causality behind experimental choices and ensuring scientific integrity at every stage.

Introduction: The Case for Mechanistic Elucidation

Ethyl oxo(pyrrolidin-1-yl)acetate belongs to a class of compounds containing both a pyrrolidine ring and an α-keto ester functional group. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs with a wide range of biological activities, including anticancer, antiviral, and anticonvulsant effects[1][2][3][4]. The α-keto ester moiety is also of significant interest, as it can act as a precursor to other important organic compounds and is present in various biologically active molecules[5][6]. For instance, derivatives of oxopyrrolidine have been investigated as inhibitors of acetylcholinesterase and amyloid-β protein for potential anti-Alzheimer's applications[7]. Furthermore, ethyl 2-(2-oxopyrrolidin-1-yl)acetate has been identified as a reagent in the preparation of compounds with anticonvulsant activities[8].

Given this structural precedent, a thorough investigation into the mechanism of action of ethyl oxo(pyrrolidin-1-yl)acetate is warranted. Understanding how a molecule exerts its effects is a critical step in the development of new molecular probes or therapeutics, providing a clear path for optimization and identifying potential on- and off-target effects[9][10]. This guide outlines a logical, multi-stage workflow to systematically uncover these mechanisms.

Phase I: Foundational Analysis and Phenotypic Discovery

The initial phase focuses on leveraging the compound's structure to predict potential activities and then using broad, unbiased cell-based assays to uncover its functional effects. This approach, known as phenotypic screening, identifies compounds based on their ability to induce a desired change in a biological system, without a priori knowledge of the specific molecular target[11][12][13][14].

In Silico Profiling and Target Hypothesis Generation

Before initiating wet-lab experiments, computational methods can provide valuable, cost-effective insights. By comparing the structure of ethyl oxo(pyrrolidin-1-yl)acetate to large databases of compounds with known biological activities, we can generate initial hypotheses about its potential targets and mechanisms.

Experimental Protocol: Computational Target Prediction

-

Chemical Similarity Searching: Utilize databases such as PubChem, ChEMBL, and SciFinder to identify compounds with high structural similarity to ethyl oxo(pyrrolidin-1-yl)acetate that have documented biological targets.

-

Pharmacophore Modeling: Based on the identified analogs, construct a 3D pharmacophore model that defines the essential steric and electronic features required for biological activity.

-

Target Prediction Software: Employ computational tools (e.g., SwissTargetPrediction, SuperPred) that use a combination of 2D and 3D similarity to predict potential protein targets.

-

Analysis and Prioritization: Compile a list of predicted targets. Prioritize these targets based on the strength of the prediction scores and their biological relevance to potential therapeutic areas.

High-Throughput Phenotypic Screening

The goal of this stage is to identify a robust and reproducible cellular phenotype. A broad panel of cell lines, representing diverse tissue origins and genetic backgrounds, should be employed to maximize the chances of observing a significant effect.

Experimental Protocol: Cell Viability and Cytotoxicity Screening

-

Cell Line Selection: Choose a panel of at least 20-40 human cancer cell lines (e.g., the NCI-60 panel) and several non-cancerous cell lines to assess specificity.

-

Assay Plate Preparation: Seed cells in 96- or 384-well microplates at a predetermined optimal density and allow them to adhere overnight[15].

-

Compound Treatment: Prepare a serial dilution of ethyl oxo(pyrrolidin-1-yl)acetate (e.g., from 100 µM down to 1 nM). Treat the cells and include appropriate controls (vehicle-only and positive control for cytotoxicity). Incubate for a standard period (e.g., 72 hours).

-

Viability Assessment: Use a robust viability assay, such as one based on ATP content (e.g., CellTiter-Glo®) or cellular reductase activity (e.g., resazurin), to quantify the cellular response.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line. A potent and selective effect in a subset of cell lines provides a strong foundation for further investigation.

| Cell Line | Tissue of Origin | IC50 (µM) [Hypothetical Data] |

| A549 | Lung Carcinoma | > 100 |

| MCF-7 | Breast Adenocarcinoma | 5.2 |

| HCT116 | Colon Carcinoma | 3.8 |

| Jurkat | T-cell Leukemia | 89.7 |

| hTERT-RPE1 | Normal Epithelium | > 100 |

High-Content Imaging for Deeper Phenotypic Insights

Should the initial screening reveal anti-proliferative effects, high-content imaging can provide a more nuanced understanding of the underlying cellular mechanism (e.g., cell cycle arrest, apoptosis, morphological changes)[14].

Workflow Diagram: Phenotypic Screening Cascade

Caption: Workflow for initial phenotypic characterization.

Phase II: Target Deconvolution and Validation

With a confirmed phenotype, the next critical step is to identify the direct molecular target(s) of the compound. This process, known as target deconvolution, is a major challenge in phenotypic drug discovery but is essential for mechanism-of-action studies[16][17].

Chemical Proteomics for Unbiased Target Identification

Chemical proteomics has emerged as a powerful approach for identifying the cellular targets of bioactive compounds[16][18][19][20]. These methods use the small molecule itself as a "bait" to isolate its binding partners from a complex cellular lysate or even in living cells.

Experimental Protocol: Affinity-Based Protein Profiling

-

Probe Synthesis: Synthesize a derivative of ethyl oxo(pyrrolidin-1-yl)acetate that incorporates a linker and an affinity tag (e.g., biotin) without disrupting its biological activity[21]. This is a critical step that requires careful structure-activity relationship (SAR) analysis.

-

Affinity Purification: Incubate the biotinylated probe with cell lysate from a sensitive cell line. As a control, pre-incubate a parallel lysate with an excess of the original, untagged compound to competitively block specific binding sites[21][22].

-

Protein Capture: Use streptavidin-coated beads to capture the biotinylated probe along with its bound proteins[21].

-

Protein Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.

-

Mass Spectrometry Analysis: Analyze the peptide mixtures using quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to the competitively-blocked control. These are high-confidence candidate targets.

Cellular Thermal Shift Assay (CETSA) for Target Engagement Validation

CETSA is a biophysical method that directly confirms drug-target interaction in a cellular context[23][24][25]. The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a stabilizing ligand[23][25][26].

Experimental Protocol: CETSA for Target Validation

-

Cell Treatment: Treat intact cells from a sensitive cell line with either the vehicle control or a saturating concentration of ethyl oxo(pyrrolidin-1-yl)acetate for 1-2 hours[27].

-

Heat Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler[23][24].

-

Cell Lysis and Fractionation: Lyse the cells by freeze-thawing. Separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet) by high-speed centrifugation[23].

-

Protein Detection: Analyze the amount of the candidate target protein remaining in the soluble fraction at each temperature using Western blotting or immunoassays[25][26].

-

Data Analysis: Plot the percentage of soluble protein against temperature. A shift in the melting curve to a higher temperature in the compound-treated samples confirms direct target engagement.

Diagram: Target Identification and Validation Workflow

Caption: A streamlined workflow for target discovery and validation.

Phase III: Pathway Analysis and Mechanistic Confirmation

Identifying the target protein is a milestone, but understanding its role in the broader signaling network is the ultimate goal. This phase uses genomic and genetic tools to connect the target to the observed phenotype.

Transcriptomic Profiling (RNA-Seq)

RNA sequencing (RNA-Seq) provides a global snapshot of changes in gene expression following compound treatment, offering powerful insights into the affected cellular pathways[28][29][30][31].

Experimental Protocol: RNA-Seq for Pathway Analysis

-

Experimental Design: Treat sensitive cells with ethyl oxo(pyrrolidin-1-yl)acetate at its IC50 concentration for a relevant time period (e.g., 6, 12, and 24 hours). Include time-matched vehicle controls. Perform at least three biological replicates.

-

RNA Extraction and Library Preparation: Isolate high-quality total RNA from the cell pellets. Prepare sequencing libraries using a method like DRUG-Seq for high-throughput analysis[30][31].

-

Sequencing: Sequence the libraries on a high-throughput sequencing platform.

-

Data Analysis:

-

Differential Gene Expression: Identify genes that are significantly up- or down-regulated upon compound treatment.

-

Pathway and Gene Set Enrichment Analysis (GSEA): Use tools like GSEA or Ingenuity Pathway Analysis (IPA) to determine which signaling pathways or biological processes are statistically overrepresented in the differentially expressed gene list.

-

Connectivity Mapping: Compare the gene expression signature of the compound to reference databases (e.g., The Connectivity Map) to find connections to compounds with known mechanisms of action[9].

-

Genetic Validation of the Target

The final and most rigorous step is to demonstrate that the identified target is indeed responsible for the compound's activity. This is achieved by genetically perturbing the target and observing whether the cellular response to the compound is altered.

Experimental Protocol: CRISPR/Cas9-mediated Target Knockout

-

gRNA Design: Design and validate guide RNAs (gRNAs) that specifically target the gene encoding the candidate protein.

-

Cell Line Engineering: Use CRISPR/Cas9 technology to generate a knockout cell line that no longer expresses the target protein.

-

Phenotypic Rescue Assay: Compare the sensitivity of the wild-type and knockout cell lines to ethyl oxo(pyrrolidin-1-yl)acetate using a cell viability assay. A significant increase in the IC50 in the knockout cell line (i.e., resistance to the compound) provides strong evidence that the protein is the functionally relevant target.

Diagram: Hypothetical Signaling Pathway

Caption: Hypothetical pathway illustrating compound-target interaction.

Conclusion

The journey to elucidate the mechanism of action of a novel compound like ethyl oxo(pyrrolidin-1-yl)acetate is a systematic process of hypothesis generation, testing, and validation. By employing an integrated strategy that combines phenotypic screening, unbiased target deconvolution, direct biophysical validation, and genomic pathway analysis, researchers can build a comprehensive and robust model of a compound's biological function. This guide provides a validated framework to navigate this complex but rewarding endeavor, ultimately enabling the translation of a chemical entity into a valuable tool for biological research or a starting point for future drug development.

References

- Chemical Proteomics for Target Validation. World Preclinical Congress. (URL: )

- Phenotypic Screening in Early Drug Discovery: Opportunities and Challenges. (URL: )

-

Phenotypic Screening Assays. Charnwood Discovery. (URL: [Link])

-

Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. (URL: [Link])

-

Chemical Proteomics. Evotec. (URL: [Link])

-

Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks. (URL: [Link])

-

A brief introduction to chemical proteomics for target deconvolution. PubMed. (URL: [Link])

-

Quantitative Proteomics for Target Deconvolution and Selectivity Profiling. Evotec. (URL: [Link])

-

Target identification of small molecules: an overview of the current applications in drug discovery. PMC. (URL: [Link])

-

A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences. (URL: [Link])

- Cracking the Code of Drug Discovery: Small Molecules and Target Identific

-

Comprehensive Guide to Phenotypic Screening Services: Enhancing Drug Discovery. Infinix Bio. (URL: [Link])

-

Target identification and mechanism of action in chemical biology and drug discovery. PMC. (URL: [Link])

- Applications and Showcases of RNA Sequencing Throughout the Drug Discovery Process. (URL: )

-

Identifying novel drug targets with computational precision. ScienceDirect. (URL: [Link])

-

Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. (URL: [Link])

-

2.6. Cellular Thermal Shift Assay (CETSA). Bio-protocol. (URL: [Link])

-

List of Pyrrolidine anticonvulsants. Drugs.com. (URL: [Link])

-

How can we use RNA sequencing to figure out how a drug works?. YouTube. (URL: [Link])

-

Recent insights about pyrrolidine core skeletons in pharmacology. PMC. (URL: [Link])

-

Leveraging RNA Sequencing in Pharmaceutical Research. Lab Manager. (URL: [Link])

-

The Growing Importance of RNA Sequencing in Drug Discovery. Pharma Industry Review. (URL: [Link])

-

What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. (URL: [Link])

-

NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. EUbOPEN. (URL: [Link])

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (URL: )

-

Synthesis and biological evaluation of new oxopyrrolidine derivatives as inhibitors of acetyl cholinesterase and β amyloid protein as anti - Alzheimer's agents. PubMed. (URL: [Link])

-

Single-cell RNA sequencing of human tissue supports successful drug targets. medRxiv. (URL: [Link])

- Mechanism of Action: discover your small molecule's interactions and targets. (URL: )

-

The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. PMC. (URL: [Link])

- Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (URL: )

-

The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. ACS Publications. (URL: [Link])

-

Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate. PMC. (URL: [Link])

-

Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. (URL: [Link])

-

Biological activity of some Ce(III) complexes with alpha-ketoglutaric acid. ResearchGate. (URL: [Link])

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and biological evaluation of new oxopyrrolidine derivatives as inhibitors of acetyl cholinesterase and β amyloid protein as anti - Alzheimer's agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ethyl 2-oxopyrrolidine-1-acetate | 61516-73-2 [chemicalbook.com]

- 9. Mechanism of Action: discover your small molecule's interactions and targets | Broad Institute [broadinstitute.org]

- 10. mdpi.com [mdpi.com]

- 11. proventainternational.com [proventainternational.com]

- 12. charnwooddiscovery.com [charnwooddiscovery.com]

- 13. technologynetworks.com [technologynetworks.com]

- 14. Phenotypic Screening | Revvity [revvity.com]

- 15. Small Molecule Screening Process Steps | Danaher Life Sciences [lifesciences.danaher.com]

- 16. Chemical Proteomics for Target Validation [worldpreclinicalcongress.com]

- 17. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Chemical Proteomics | Evotec [evotec.com]

- 19. A brief introduction to chemical proteomics for target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Quantitative Proteomics for Target Deconvolution and Selectivity Profiling - Evotec [evotec.com]

- 21. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. pelagobio.com [pelagobio.com]

- 26. eubopen.org [eubopen.org]

- 27. bio-protocol.org [bio-protocol.org]

- 28. Applications and Showcases of RNA Sequencing Throughout the Drug Discovery Process | Lexogen [lexogen.com]

- 29. youtube.com [youtube.com]

- 30. Leveraging RNA Sequencing in Pharmaceutical Research | Lab Manager [labmanager.com]

- 31. The Growing Importance of RNA Sequencing in Drug Discovery [pharma-industry-review.com]

The Unsung Architect: A Technical Guide to the Discovery and History of Ethyl 2-Oxo-1-Pyrrolidineacetate

This in-depth technical guide delves into the history and discovery of ethyl 2-oxo-1-pyrrolidineacetate, a pivotal molecule in the landscape of nootropic drug development. While not a household name itself, its existence is intrinsically linked to the genesis of the racetam class of cognitive enhancers. This document will explore its emergence from the shadow of its more famous relatives, its crucial role as a synthetic intermediate, and the chemical principles that underpin its creation.

The Dawn of Nootropics and the Inadvertent Discovery

The story of ethyl 2-oxo-1-pyrrolidineacetate begins not with its own discovery, but with the synthesis of the first nootropic, piracetam (2-oxo-1-pyrrolidineacetamide). In 1964, the Romanian psychologist and chemist Dr. Corneliu E. Giurgea, while working at the Belgian pharmaceutical company UCB, synthesized piracetam.[1] His initial goal was to develop a calming agent, but instead, he observed that the compound could enhance cognitive functions like memory and learning without sedative or stimulant effects.[1] This led him to coin the term "nootropic," from the Greek words noos (mind) and tropein (to bend or turn).[1]

The synthesis of piracetam and its analogues necessitated the development of robust chemical pathways. It is within this context of process development and impurity profiling that ethyl 2-oxo-1-pyrrolidineacetate, also known as Piracetam EP Impurity C, came to be identified and characterized.[2] Its presence as a manufacturing-related substance highlights its close structural relationship to the parent drug.

Ethyl 2-Oxo-1-Pyrrolidineacetate: The Key Intermediate

Ethyl 2-oxo-1-pyrrolidineacetate serves as a critical building block in the synthesis of several racetam nootropics, most notably in some manufacturing routes for piracetam and as a direct precursor to pramiracetam. Its utility lies in the reactive ester group, which can be readily converted to the amide required for piracetam or other functionalities for different racetam derivatives.

The primary route to synthesizing ethyl 2-oxo-1-pyrrolidineacetate is through the N-alkylation of 2-pyrrolidinone . This reaction is a classic example of nucleophilic substitution, where the nitrogen atom of the 2-pyrrolidinone lactam ring acts as a nucleophile, attacking the electrophilic carbon of an ethyl haloacetate.

Synthesis of Ethyl 2-Oxo-1-Pyrrolidineacetate

The synthesis of ethyl 2-oxo-1-pyrrolidineacetate is a cornerstone reaction in the production of several nootropic compounds. The most common and industrially scalable method involves the N-alkylation of 2-pyrrolidinone with an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate, in the presence of a base.

Experimental Protocol: Synthesis of Ethyl 2-Oxo-1-Pyrrolidineacetate via N-Alkylation

Objective: To synthesize ethyl 2-oxo-1-pyrrolidineacetate through the N-alkylation of 2-pyrrolidinone.

Materials:

-

2-Pyrrolidinone

-

Ethyl Chloroacetate (or Ethyl Bromoacetate)

-

Sodium Methoxide (or another suitable base like Sodium Hydride)

-

Anhydrous Toluene (or another suitable aprotic solvent)

-

Methanol (for quenching)

-

Dichloromethane (for extraction)

-

Brine solution

-

Anhydrous Sodium Sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-pyrrolidinone in anhydrous toluene.

-

Base Addition: Under an inert atmosphere (e.g., nitrogen), add sodium methoxide to the solution. The mixture is stirred to form the sodium salt of 2-pyrrolidinone.

-

Alkylation: To the resulting suspension, slowly add a solution of ethyl chloroacetate in toluene.

-

Reaction: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. Any remaining base is quenched by the careful addition of methanol.

-

Extraction: The solvent is removed under reduced pressure. The residue is then partitioned between dichloromethane and water. The aqueous layer is extracted multiple times with dichloromethane.

-

Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered. The solvent is then removed by rotary evaporation to yield the crude ethyl 2-oxo-1-pyrrolidineacetate.

-

Purification: The crude product can be further purified by vacuum distillation.

The causality behind these experimental choices lies in fundamental organic chemistry principles. The use of a strong base like sodium methoxide is crucial to deprotonate the nitrogen atom of the 2-pyrrolidinone, making it a more potent nucleophile. An aprotic solvent like toluene is chosen to avoid interference with the base and the nucleophilic substitution reaction. The subsequent work-up and extraction steps are standard procedures to isolate and purify the desired ester.

Visualizing the Synthesis

The following diagram illustrates the key synthetic pathway for ethyl 2-oxo-1-pyrrolidineacetate.

Caption: Synthesis of Ethyl 2-oxo-1-pyrrolidineacetate.

This workflow highlights the core transformation: the joining of the 2-pyrrolidinone and ethyl chloroacetate molecules, facilitated by a base, to form the target ester and a salt byproduct.

Role in the Synthesis of Other Nootropics

The significance of ethyl 2-oxo-1-pyrrolidineacetate is most evident in its role as a precursor to other nootropic compounds. A prime example is the synthesis of pramiracetam .

In the synthesis of pramiracetam, ethyl 2-oxo-1-pyrrolidineacetate undergoes amidation with N,N-diisopropylethylenediamine. The ethyl ester group is an excellent leaving group in this reaction, allowing for the formation of the new amide bond characteristic of pramiracetam.

The following diagram illustrates the conversion of ethyl 2-oxo-1-pyrrolidineacetate to pramiracetam.

Caption: Conversion of Ethyl 2-oxo-1-pyrrolidineacetate to Pramiracetam.

This two-step process, starting from the synthesis of the ethyl ester and followed by amidation, represents a common and efficient strategy for accessing more complex racetam derivatives.

Conclusion

The discovery and history of ethyl 2-oxo-1-pyrrolidineacetate are not those of a standalone therapeutic agent, but rather of a crucial, enabling molecule. Its story is woven into the fabric of nootropic drug development, born out of the necessity for efficient synthetic routes to piracetam and its successors. As a key intermediate, its synthesis and reactions are fundamental to the production of a class of compounds that have had a significant impact on the field of cognitive enhancement research. This guide has illuminated the technical aspects of its history, from its origins in the shadow of piracetam to its central role as a versatile building block in medicinal chemistry.

References

- The Longevity Specialists. (2024, September 25). The History and Science of Piracetam: The Original Nootropic.

- Ovalles, J. F., Tettey, J., Miller, J. H., & Skellern, G. G. (2000). Determination of piracetam and its impurities by TLC. Journal of Pharmaceutical and Biomedical Analysis, 23(2-3), 399-405.

-

PubChem. (n.d.). Ethyl 2-oxopyrrolidine-1-acetate. National Center for Biotechnology Information. Retrieved March 8, 2026, from [Link]

Sources

Ethyl oxo(pyrrolidin-1-yl)acetate molecular weight and formula

An In-Depth Technical Guide to Ethyl oxo(pyrrolidin-1-yl)acetate: Synthesis, Properties, and Applications

Introduction

Ethyl oxo(pyrrolidin-1-yl)acetate, also known as ethyl 2-(2-oxopyrrolidin-1-yl)acetate, is a versatile organic compound featuring a pyrrolidinone ring structure. This scaffold is of significant interest in medicinal chemistry and materials science due to its unique chemical properties and its prevalence in a wide range of biologically active molecules.[1][2] The five-membered pyrrolidine ring allows for efficient exploration of pharmacophore space and contributes to the stereochemistry and three-dimensional complexity of a molecule, which is crucial for target-specific binding.[2] This guide provides a comprehensive overview of the fundamental properties, synthesis, key applications, and safe handling protocols for Ethyl oxo(pyrrolidin-1-yl)acetate, tailored for researchers and professionals in drug development and chemical synthesis.

Physicochemical and Structural Properties

Ethyl oxo(pyrrolidin-1-yl)acetate (CAS No: 61516-73-2) is typically a colorless to pale yellow oil or liquid at room temperature.[1][3] Its molecular structure consists of a central 2-pyrrolidinone core N-substituted with an ethyl acetate group. This combination of a lactam and an ester functional group dictates its reactivity and utility as a chemical intermediate. The compound is sensitive to hydrolysis and should be handled in dry conditions.[1] It demonstrates good solubility in common organic solvents such as ethyl acetate and tetrahydrofuran.[1]

A summary of its core physicochemical properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₃NO₃ | [1][3][4][5][6] |

| Molecular Weight | 171.19 g/mol | [1][4][5][6][7] |

| CAS Number | 61516-73-2 | [1][4][6] |

| Appearance | Colorless to pale yellow oil/liquid | [1][3] |

| Density | ~1.1 g/cm³ | [4] |

| Boiling Point | 303.6 ± 25.0 °C at 760 mmHg; 108-113 °C at 1-2 Torr | [4][6] |

| Flash Point | 137.4 ± 23.2 °C | [4] |

| InChIKey | AQZWKPDVWWJWRY-UHFFFAOYSA-N | [4][6] |

| Canonical SMILES | CCOC(=O)CN1CCCC1=O | [4][6] |

Synthesis and Mechanistic Overview

The synthesis of Ethyl oxo(pyrrolidin-1-yl)acetate can be achieved through several routes. A common and effective method involves the N-alkylation of 2-pyrrolidinone. One documented approach utilizes the reaction of a silylated pyrrolidinone derivative with an alkylating agent like ethyl bromoacetate in the presence of a strong base.[8] This method leverages the increased nucleophilicity of the nitrogen atom upon deprotonation.

The workflow below illustrates a generalized N-alkylation strategy for the synthesis of Ethyl oxo(pyrrolidin-1-yl)acetate.

Caption: Generalized workflow for the N-alkylation synthesis of Ethyl oxo(pyrrolidin-1-yl)acetate.

Experimental Protocol: N-Alkylation of 2-Pyrrolidinone

The following protocol is a representative procedure based on established chemical principles for N-alkylation.[8] Researchers must adapt this protocol based on laboratory conditions and scale, adhering to all institutional safety guidelines.

Materials:

-

2-Pyrrolidinone

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous acetonitrile or THF

-

Ethyl bromoacetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous acetonitrile to a dry, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser.

-

Base Addition: Carefully add sodium hydride (60% dispersion) to the flask. The mineral oil can be removed beforehand by washing with dry hexanes if desired.

-

Deprotonation: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of 2-pyrrolidinone in anhydrous acetonitrile via the dropping funnel. Allow the mixture to stir at this temperature for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the sodium salt.

-

Alkylation: Cool the reaction mixture back to 0 °C. Add ethyl bromoacetate dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil via silica gel column chromatography, typically using a gradient of hexane and ethyl acetate as the eluent, to yield the pure Ethyl oxo(pyrrolidin-1-yl)acetate.

Applications in Research and Drug Development

The unique structure of Ethyl oxo(pyrrolidin-1-yl)acetate makes it a valuable building block in several scientific domains.

-

Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Notably, it is a precursor for certain non-steroidal anti-inflammatory drugs (NSAIDs) and can be used in the synthesis of drugs such as cephalosporins and sulfonamides.[1][9] Its structure is related to Piracetam, a nootropic drug, where it is listed as "Piracetam Impurity C", highlighting its relevance in the synthesis and analysis of such compounds.[3]

-

Agrochemicals: The compound functions as a building block for preparing agrochemicals, particularly those with fungicidal activity, through the formation of urea derivatives.[1]

-

Materials Science: The pyrrolidinone ring system is effective in coordinating with metal ions. This property has been explored in the creation of luminescent sensors and in the formation of metal-organic frameworks (MOFs), which are materials with high potential for gas storage and catalysis.[1]

The utility of this molecule stems from the reactivity of both the ester and lactam functionalities, allowing for a wide range of chemical transformations to build more complex molecular architectures.

Safety, Handling, and Storage

Proper handling and storage are critical to maintain the integrity of Ethyl oxo(pyrrolidin-1-yl)acetate and ensure laboratory safety.

Storage:

-

The compound is sensitive to hydrolysis and must be stored in a cool, dry place away from moisture.[1]

-

Keep containers tightly sealed and protect from light.[1]

-

Recommended storage is under an inert atmosphere at temperatures below 25 °C.[1]

Handling and Personal Protective Equipment (PPE):

-

Standard laboratory safety protocols should be strictly followed. This includes wearing chemical-impermeable gloves (conforming to EN 374), safety goggles with side-shields, and a lab coat.[1][10]

-

Ensure adequate ventilation or work within a chemical fume hood to avoid inhaling vapors.[10]

-

In case of accidental contact, follow standard first-aid measures. If inhaled, move the individual to fresh air.[10]

Hazard Profile: The hazard classification of Ethyl oxo(pyrrolidin-1-yl)acetate has some discrepancies across sources. While some classify it as not a hazardous substance under EC Regulation No. 1272/2008[4], others provide a GHS classification of "Warning" with the hazard statement H302: Harmful if swallowed.[5][7] Given this, it is prudent to handle the compound with care, assuming it is potentially harmful upon ingestion.

| Safety Aspect | Recommendation | Source(s) |

| Eye Protection | Tightly fitting safety goggles with side-shields. | [10] |

| Skin Protection | Chemical-impermeable gloves and protective clothing. | [10] |

| Inhalation | Use in a well-ventilated area or with a full-face respirator if exposure limits are exceeded. | [10] |

| Storage | Tightly sealed container, below 25 °C, protected from moisture and light. | [1] |

| Primary Hazard | Potential for skin irritation; may be harmful if swallowed (H302). | [1][5][7] |

Conclusion

Ethyl oxo(pyrrolidin-1-yl)acetate is a functionally rich and versatile chemical intermediate with significant applications in pharmaceuticals, agrochemicals, and materials science. Its synthesis is well-established, and its strategic importance as a building block is clear. A thorough understanding of its physicochemical properties, coupled with strict adherence to safety and handling protocols, is essential for its effective and safe utilization in research and development.

References

-

Ethyl (2-oxo-1-pyrrolidinyl)acetate | CAS#:61516-73-2. Chemsrc. [Link]

-

Ethyl (2-oxo-1-pyrrolidinyl)acetate. CAS Common Chemistry. [Link]

-

Ethyl 2-oxopyrrolidine-1-acetate. PubChem, National Institutes of Health. [Link]

-

Ethyl (2-oxopyrrolidin-1-yl)acetate. ChemBK. [Link]

-

Ethyl 2-oxo-1-pyrrolidineacetamide. PubChem, National Institutes of Health. [Link]

-

ethyl (2-oxo-5-vinyl-1-pyrrolidinyl)acetate. Chemical Synthesis Database. [Link]

-

Synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamides. ResearchGate. [Link]

- Preparation of pyrrolidine and pyrrolidin-2-one derivatives.

-

Synthesis of (S)-alpha-ethyl-2-oxo-1-pyrrolidineacetamide. PrepChem.com. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

Sources

- 1. ethyl 2-(2-oxopyrrolidin-1-yl)acetate; CAS No.: 61516-73-2 [chemshuttle.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ETHYL 2-OXO-1-PYRROLIDINEACETATE | CymitQuimica [cymitquimica.com]

- 4. Ethyl (2-oxo-1-pyrrolidinyl)acetate | CAS#:61516-73-2 | Chemsrc [chemsrc.com]

- 5. echemi.com [echemi.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. Ethyl 2-oxopyrrolidine-1-acetate | C8H13NO3 | CID 109094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CA1087200A - Preparation of pyrrolidine and pyrrolidin-2-one derivatives - Google Patents [patents.google.com]

- 9. chembk.com [chembk.com]

- 10. echemi.com [echemi.com]

Solubility of ethyl oxo(pyrrolidin-1-yl)acetate in organic solvents

An In-depth Technical Guide to the Solubility of Ethyl oxo(pyrrolidin-1-yl)acetate in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of ethyl oxo(pyrrolidin-1-yl)acetate, a key intermediate in modern medicinal chemistry. Recognizing the pivotal role of solubility in drug discovery and development, this document synthesizes theoretical principles with actionable experimental protocols.[1][2] We delve into the molecular structure of the title compound, examining how its constituent functional groups—a pyrrolidine ring, an amide, and an ester—govern its interactions with various organic solvents.[3][4] While publicly available quantitative data is limited, this guide equips researchers and drug development professionals with a robust framework for determining and interpreting the solubility of this compound. We present a detailed, self-validating isothermal shake-flask protocol, coupled with HPLC-UV analysis, and provide the theoretical underpinnings of solvent-solute interactions, including a discussion on the thermodynamics of dissolution.[5][6] The methodologies and insights contained herein are designed to empower scientists to make informed decisions in formulation, process chemistry, and preclinical development.

The Strategic Importance of Solubility in Drug Development

Solubility is a fundamental physicochemical property that dictates the success or failure of a drug candidate.[7] For orally administered drugs, absorption can only occur if the active pharmaceutical ingredient (API) is in a dissolved state at the site of absorption.[1][8] Consequently, poor aqueous solubility is a major challenge, with over 40% of new chemical entities being practically insoluble in water, leading to low and variable bioavailability and hindering therapeutic efficacy.[1][2][9]

Beyond bioavailability, the solubility of a compound in organic solvents is critically important for:

-

Synthesis and Purification: Selecting appropriate solvents is essential for achieving high yields and purity during crystallization and chromatographic purification.

-

Formulation Development: Creating stable and effective dosage forms, from oral solutions to parenteral formulations, depends on understanding the API's solubility profile.[1][2]

-

Preclinical Studies: In vitro and in vivo assays often require the compound to be dissolved in a suitable vehicle, which necessitates knowledge of its solubility in various co-solvents and excipients.

Ethyl oxo(pyrrolidin-1-yl)acetate belongs to the family of pyrrolidine derivatives, a class of compounds recognized as a "privileged scaffold" in medicinal chemistry.[10][11] The pyrrolidine motif is found in numerous FDA-approved drugs and is known for its ability to confer favorable physicochemical properties, including potential enhancements to solubility.[3][4][10] Therefore, a thorough understanding of the solubility of this specific intermediate is paramount for its effective utilization in the drug development pipeline.

Physicochemical Profile of Ethyl oxo(pyrrolidin-1-yl)acetate

A foundational understanding of a molecule's properties is the first step in predicting its solubility behavior.

| Property | Value | Source |

| IUPAC Name | ethyl 2-(2-oxopyrrolidin-1-yl)acetate | [12] |

| Synonyms | Ethyl 2-oxo-1-pyrrolidineacetate, Piraxelate | [12][13] |

| CAS Number | 61516-73-2 | [12] |

| Molecular Formula | C₈H₁₃NO₃ | [12] |

| Molecular Weight | 171.19 g/mol | [12] |

| Appearance | Colorless to pale yellow oil or white to off-white solid | [14][15] |

| Topological Polar Surface Area | 46.6 Ų | [12] |

| Hydrogen Bond Acceptors | 3 (two carbonyl oxygens, one ester oxygen) | [12] |

| Hydrogen Bond Donors | 0 | [12] |

| XLogP3-AA (Lipophilicity) | 0.1 | [12] |

Structure of Ethyl oxo(pyrrolidin-1-yl)acetate

(Image of the chemical structure would be placed here in a full whitepaper)

Qualitative Solubility and Rationale

While precise quantitative data is not widely published, existing information and structural analysis allow for a qualitative assessment. The molecule possesses both polar and non-polar characteristics. The carbonyl groups of the amide and ester, along with the ester's ether oxygen, are polar and can act as hydrogen bond acceptors.[12][16] The ethyl group and the aliphatic carbons of the pyrrolidine ring contribute to its non-polar character.

Based on the principle of "like dissolves like," we can anticipate its solubility behavior.[17][18]

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Dichloromethane (DCM), Chloroform | Good to High | These solvents can engage in dipole-dipole interactions with the polar amide and ester groups of the solute. The lack of strong solvent-solvent hydrogen bonding (as seen in protic solvents) makes it easier to create a cavity for the solute. Published data confirms good solubility in ethyl acetate and THF and slight solubility in acetone and chloroform.[14][15][19] |

| Polar Protic | Methanol, Ethanol | Moderate to Slight | These solvents are strong hydrogen bond donors and acceptors. While they can hydrogen bond with the solute's oxygen atoms, their strong self-association (solvent-solvent hydrogen bonds) must be overcome, which requires significant energy.[20][21] Data indicates slight solubility in methanol.[15][19] |

| Non-Polar | Hexane, Toluene | Low to Insoluble | These solvents primarily interact through weak London dispersion forces. They cannot effectively solvate the highly polar amide and ester functionalities of the molecule. |

| Aqueous | Water | Insoluble | The molecule's lipophilicity (XLogP3-AA of 0.1) and lack of hydrogen bond donors prevent it from effectively disrupting the strong hydrogen-bonding network of water.[12][15] |

Theoretical Framework of Dissolution

Intermolecular Forces at Play

The dissolution process is governed by the balance of energy required to break solute-solute and solvent-solvent interactions and the energy released when forming new solute-solvent interactions.[20][22] For ethyl oxo(pyrrolidin-1-yl)acetate, the key interactions are dipole-dipole forces due to its polar amide and ester groups.

Caption: Diagram of intermolecular forces governing solubility.

Thermodynamics of Dissolution

The spontaneity of dissolution is determined by the change in Gibbs free energy (ΔG).[20]

ΔG = ΔH − TΔS

Where:

-

ΔG (Gibbs Free Energy): A negative value indicates a spontaneous (favorable) dissolution process.[23]

-

ΔH (Enthalpy of Solution): Represents the net heat change. It is the sum of the energy required to break solute-solute and solvent-solvent bonds (endothermic, +ΔH) and the energy released by forming solute-solvent bonds (exothermic, -ΔH).[21]

-

T (Temperature): The absolute temperature in Kelvin.

-

ΔS (Entropy of Solution): Represents the change in disorder. Dissolving a solid or liquid into a solvent typically increases the disorder of the system, making ΔS positive.[24]

Even if the enthalpy change (ΔH) is slightly positive (endothermic), a large positive entropy change (ΔS) can make ΔG negative, thus favoring dissolution.[24] This is often the case when a solute dissolves in a suitable solvent.

Experimental Protocol: Isothermal Shake-Flask Method

This protocol describes the gold-standard equilibrium method for determining the thermodynamic solubility of a compound.[5][25] Its self-validating nature stems from ensuring that a true equilibrium is reached between the undissolved solid and the saturated solution.

Materials and Equipment

-

Ethyl oxo(pyrrolidin-1-yl)acetate (solid form)

-

Selected organic solvents (HPLC grade)

-

Analytical balance (4 decimal places)

-

Glass vials (e.g., 4 mL) with screw caps and PTFE septa

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Syringes

-

Volumetric flasks and pipettes

-

HPLC system with UV detector

Step-by-Step Procedure

-

Preparation: Add an excess amount of solid ethyl oxo(pyrrolidin-1-yl)acetate to a pre-weighed glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation. A starting point is ~10-20 mg of solid.

-

Solvent Addition: Add a known volume (e.g., 2 mL) of the desired organic solvent to the vial.

-

Equilibration: Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and vigorous agitation (e.g., 250 rpm).

-

Causality Check: Equilibration should proceed for a minimum of 24 hours. This extended period is crucial to ensure the system reaches a true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[5] Shorter times may only yield kinetic solubility, which can be misleading.

-

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to let the excess solid settle. This step minimizes the amount of solid that needs to be removed by filtration.

-

Sampling and Filtration: Carefully draw a sample from the clear supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and dispense the filtrate into a clean, pre-weighed vial.

-

Trustworthiness Check: Filtration is a critical step to remove all undissolved micro-particulates. Failure to do so will result in an overestimation of the solubility. The filter material must be chemically inert to the solvent to prevent leaching of contaminants.

-

-

Dilution: Accurately weigh the collected filtrate. Then, perform a precise serial dilution with the same solvent to bring the concentration into the linear range of the analytical method (e.g., HPLC-UV). Record all dilution factors meticulously.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of the compound.

-

Calculation: Calculate the original concentration in the saturated solution (in mg/mL or mol/L), accounting for the dilutions performed.

Caption: Isothermal Shake-Flask Experimental Workflow.

Conclusion

This guide has detailed the critical factors influencing the solubility of ethyl oxo(pyrrolidin-1-yl)acetate in organic solvents. By understanding its molecular structure—a balance of polar amide/ester groups and non-polar hydrocarbon components—researchers can make rational solvent selections based on the "like dissolves like" principle.[17] The provided isothermal shake-flask protocol offers a robust and reliable method for obtaining quantitative thermodynamic solubility data, which is indispensable for advancing a compound through the drug development process.[25][26] Accurate solubility data empowers scientists to optimize reaction conditions, streamline purification processes, and design effective formulations, ultimately accelerating the journey from discovery to clinical application.

References

- Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic-Anticancer Potential - PubMed. (2026). Drug Dev Res., 87(2).

- Jadhav, N., et al. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC.

- P, S. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences.

- Veranova. (n.d.).

- ChemShuttle. (n.d.). ethyl 2-(2-oxopyrrolidin-1-yl)

- Coltescu, A.R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomed Pharmacol J, 13(2).

- Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic–Anticancer Potential. (2026, March 10).

- Student Question: Explain the types of solvent-solute interactions and how they affect solubility. (n.d.). Chemistry | QuickTakes.

- PharmaBlock. (n.d.).

- The Pyrrolidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. (n.d.). Benchchem.

- Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd.

- 9.6 Free Energy of Dissolution. (n.d.). AP Chemistry.

- Solubility Expressions and Mechanisms of Solute Solvent Interactions. (n.d.). Pharmaguideline.

- 4 Factors Affecting Solubility of Drugs. (2021, July 5). Ascendia Pharmaceutical Solutions.

- EXPERIMENT 1 DETERMIN

- Solute- Solvent Interaction. (2021, July 29). Walsh Medical Media.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Unveiling the research directions for pyrrolidine-based small molecules as versatile antidiabetic and anticancer agents. (2025, May 12). PubMed.

- Understanding Solubility: The Key to Chemical Interactions. (2025, December 30).

- A review of methods for solubility determination in biopharmaceutical drug characteris

- In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility D

- Thermodynamics of Salt Dissolution. (n.d.). WebAssign.

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1).

- Solubility: Importance, Measurements and Applic

- Determination of Solubility by Gravimetric Method. (n.d.).

- Free Energy of Dissolution. (2024, August 25). AP Chemistry Study Guide.

- 8.2: Thermodynamics of Solutions. (2022, November 13). Chemistry LibreTexts.

- Physics-Based Solubility Prediction for Organic Molecules. (2025, October 7). Chemical Reviews.

- Enthalpy change of solution. (n.d.). Wikipedia.

- Ethyl 2-oxopyrrolidine-1-acet

-

Ethyl (2-oxopyrrolidin-1-yl)acetate. (2024, April 9). ChemBK. [Link]

- ethyl 2-oxopyrrolidine-1-acetate CAS#: 61516-73-2. (n.d.). ChemicalBook.

- Properties of Esters. (2023, January 22). Chemistry LibreTexts.

- ethyl 2-oxopyrrolidine-1-acet

- 41600-22-0|Ethyl 2-oxo-2-(pyrrolidin-1-yl)

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. veranova.com [veranova.com]

- 3. Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic-Anticancer Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data - PMC [pmc.ncbi.nlm.nih.gov]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. azolifesciences.com [azolifesciences.com]

- 8. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 9. ascendiacdmo.com [ascendiacdmo.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Unveiling the research directions for pyrrolidine-based small molecules as versatile antidiabetic and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ethyl 2-oxopyrrolidine-1-acetate | C8H13NO3 | CID 109094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. ethyl 2-oxopyrrolidine-1-acetate | 61516-73-2 [chemicalbook.com]

- 14. ethyl 2-(2-oxopyrrolidin-1-yl)acetate; CAS No.: 61516-73-2 [chemshuttle.com]

- 15. chembk.com [chembk.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Student Question : Explain the types of solvent-solute interactions and how they affect solubility. | Chemistry | QuickTakes [quicktakes.io]

- 18. Understanding Solubility: The Key to Chemical Interactions - Oreate AI Blog [oreateai.com]

- 19. ethyl 2-oxopyrrolidine-1-acetate CAS#: 61516-73-2 [m.chemicalbook.com]

- 20. chemistrystudent.com [chemistrystudent.com]

- 21. Enthalpy change of solution - Wikipedia [en.wikipedia.org]

- 22. walshmedicalmedia.com [walshmedicalmedia.com]

- 23. savemyexams.com [savemyexams.com]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. researchgate.net [researchgate.net]

Advanced Defect Engineering in MOFs: Ethyl Oxo(pyrrolidin-1-yl)acetate as a Functional Modulator

Executive Summary

The architectural tunability of Metal-Organic Frameworks (MOFs) has historically relied on the synthesis of complex, multi-topic organic linkers. However, a paradigm shift toward defect engineering allows for the introduction of highly specialized functional groups into the MOF pores without disrupting the primary framework topology.

This whitepaper details the strategic utilization of ethyl oxo(pyrrolidin-1-yl)acetate (CAS 41600-22-0) [1]—an alpha-keto amide ester—as a precursor for functional MOF modulators. By hydrolyzing this ester into its corresponding monocarboxylic acid, researchers can deploy it as a capping ligand during the solvothermal synthesis of Zirconium-based MOFs (e.g., UiO-66). This approach effectively lines the microporous environment with electrophilic alpha-keto amide moieties and rigid pyrrolidine rings, creating a highly specialized microenvironment for biomimetic catalysis and reversible covalent drug capture[2][3].

Chemical Profile & Mechanistic Rationale

The Alpha-Keto Amide Motif

Ethyl oxo(pyrrolidin-1-yl)acetate consists of a pyrrolidine ring conjugated to an oxoacetate (alpha-keto ester) group[4]. In medicinal chemistry, the alpha-keto amide is a "privileged motif" known for its ability to act as a reversible covalent warhead, frequently utilized in inhibitors targeting cysteine and serine proteases (e.g., calpains, cathepsins, and viral main proteases)[5].

Causality in MOF Design: Why a Modulator?

Directly incorporating asymmetric, highly functionalized molecules into a MOF backbone as ditopic linkers often leads to framework collapse or unpredictable topologies. Instead, we utilize the Modulator Approach :

-

Hydrolysis: The ester group of ethyl oxo(pyrrolidin-1-yl)acetate is chemically inert toward Zr(IV) coordination. It must first be hydrolyzed to oxo(pyrrolidin-1-yl)acetic acid (OPAA) .

-

Defect Induction: During the synthesis of UiO-66, OPAA acts as a monocarboxylate competitor against the primary ditopic linker (terephthalic acid, H₂BDC).

-

Pore Functionalization: OPAA coordinates to the Zr₆O₄(OH)₄ secondary building units (SBUs), creating a "missing-linker" defect. The alpha-keto amide tail of OPAA projects directly into the pore, providing an accessible, highly electrophilic catalytic site.

Workflow for synthesizing OPAA-modulated UiO-66 via defect engineering.

Experimental Protocols: A Self-Validating System

To ensure reproducibility and scientific integrity, the following protocols are designed with built-in validation steps (e.g., pH monitoring, solvent exchange verification).

Protocol 1: Synthesis of Oxo(pyrrolidin-1-yl)acetic acid (OPAA)

Objective: Convert the unreactive ester into a coordinating monocarboxylate.

-

Reagent Preparation: Dissolve 10.0 mmol (1.71 g) of ethyl oxo(pyrrolidin-1-yl)acetate[6] in 20 mL of ethanol.

-

Alkaline Hydrolysis: Slowly add 15.0 mmol of NaOH (0.60 g) dissolved in 10 mL of deionized water to the reaction flask. Stir at room temperature for 4 hours.

-

Reaction Validation: Monitor via TLC (Hexane:EtOAc 1:1). The disappearance of the high-Rf ester spot confirms completion.

-

Acidification & Extraction: Remove ethanol under reduced pressure. Cool the aqueous layer in an ice bath and carefully acidify to pH 2.0 using 1M HCl. Extract the resulting aqueous mixture with ethyl acetate (3 × 20 mL).

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield OPAA as a white/off-white solid.

Protocol 2: Defect-Engineered Assembly of OPAA-UiO-66

Objective: Synthesize a Zr-MOF with controlled incorporation of the alpha-keto amide motif.

-

Pre-dissolution: In a 20 mL Teflon-lined autoclave, dissolve ZrCl₄ (0.5 mmol, 116 mg) in 5 mL of N,N-dimethylformamide (DMF). Sonicate for 10 minutes to ensure complete dissolution (crucial for preventing amorphous ZrO₂ formation).

-

Ligand Addition: Add terephthalic acid (H₂BDC) (0.5 mmol, 83 mg) and the synthesized OPAA modulator (1.5 mmol, ~214 mg). Note: The 3:1 modulator-to-linker ratio is specifically chosen to induce ~15-20% missing-linker defects without compromising framework crystallinity.

-

Solvothermal Synthesis: Seal the autoclave and heat at 120°C for 24 hours in a convection oven.

-

Activation (Self-Validating): Isolate the resulting white powder via centrifugation (7000 rpm, 10 min). Wash iteratively with DMF (2 × 10 mL) to remove unreacted H₂BDC, followed by acetone (3 × 10 mL) to exchange the high-boiling DMF.

-

Drying: Activate the MOF under dynamic vacuum at 90°C for 12 hours. (Do not exceed 100°C to prevent thermal decarboxylation of the OPAA modulator).

Applications in Catalysis and Drug Development

Biomimetic Aerobic Oxidation

Alpha-keto amides are structurally analogous to the active sites of certain bio-oxidases. The OPAA-UiO-66 MOF acts as a robust heterogeneous catalyst for the aerobic oxidative deamination of primary amines to imines[3]. The rigid MOF pore prevents bimolecular deactivation of the catalytic sites, while the high surface area facilitates rapid substrate diffusion.

Catalytic cycle of aerobic amine oxidation within the OPAA-functionalized MOF pore.

Host-Guest Interactions for Reversible Covalent Drugs

Because the alpha-keto amide is a known warhead for protease inhibitors[5], OPAA-UiO-66 can be utilized as a stationary phase in advanced chromatography to separate or enrich specific cysteine-containing peptides. The electrophilic ketone forms a reversible hemithioacetal with thiol groups, allowing for highly specific, stimuli-responsive capture and release mechanisms.

Quantitative Data Summarization

The introduction of the OPAA modulator directly impacts the physical and catalytic properties of the MOF. Table 1 summarizes the structure-property relationships based on varying modulator equivalents.

Table 1: Physicochemical and Catalytic Properties of Modulated UiO-66

| Modulator (OPAA) Equivalents | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Defect Concentration (%)* | Catalytic Yield (Amine Oxidation) |

| 0 eq (Pristine UiO-66) | 1,150 | 0.48 | < 2% | 4% (Background) |

| 1.5 eq | 1,280 | 0.53 | ~ 8% | 42% |

| 3.0 eq (Optimal) | 1,410 | 0.61 | ~ 18% | 89% |

| 5.0 eq | 1,020 | 0.42 | ~ 32% (Partial Collapse) | 61% |

*Defect concentration calculated via thermogravimetric analysis (TGA) mass loss steps corresponding to missing H₂BDC linkers.

References

-

Amadis Chemical. Ethyl oxo(pyrrolidin-1-yl)acetate, 41600-22-0. 1

-

ChemicalBook. Ethyl oxo(pyrrolidin-1-yl)acetate | 41600-22-0. 4

-

abcr Gute Chemie. AB375395 | CAS 41600-22-0. 6

-

Royal Society of Chemistry (RSC). Linker-cluster cooperativity in confinement of proline-functionalized Zr-based metal–organic frameworks and its effect on the organocatalytic aldol reaction. 2

-

ResearchGate. A Bioinspired Diazafluorenone Catalytic System for Aerobic Oxidative Deamination of Primary Amines. 3

-

ResearchGate. Ranking Reversible Covalent Drugs: From Free Energy Perturbation to Fragment Docking. 5

Sources

- 1. Ethyl oxo(pyrrolidin-1-yl)acetate,41600-22-0-Amadis Chemical [amadischem.com]

- 2. Linker-cluster cooperativity in confinement of proline-functionalized Zr-based metal–organic frameworks and its effect on the organocatalytic aldol re ... - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QI02724H [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Ethyl oxo(pyrrolidin-1-yl)acetate | 41600-22-0 [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. AB375395 | CAS 41600-22-0 – abcr Gute Chemie [abcr.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of N-substituted-2-oxopyrrolidinylacetamides

Introduction: The Significance of the 2-Oxopyrrolidinylacetamide Scaffold

The N-substituted-2-oxopyrrolidinylacetamide framework is a privileged scaffold in modern medicinal chemistry and drug development. Molecules incorporating this core structure exhibit a wide array of biological activities, most notably as anticonvulsant agents. The archetypal example, Levetiracetam, is a widely prescribed antiepileptic drug, valued for its efficacy and favorable safety profile. The versatility of this scaffold has spurred the development of numerous analogs in the pursuit of novel therapeutics with enhanced properties.[1]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing detailed protocols and expert insights into the primary synthetic routes for preparing N-substituted-2-oxopyrrolidinylacetamides. The methodologies presented herein are selected for their reliability, scalability, and adaptability to a diverse range of substrates.

Strategic Approaches to Synthesis: A Comparative Overview

The synthesis of N-substituted-2-oxopyrrolidinylacetamides can be broadly categorized into three primary strategies, each with its own set of advantages and considerations. The choice of method often depends on the availability of starting materials, the desired scale of the reaction, and the chemical nature of the target substituent.

-

Classical Amide Bond Formation: A robust and widely applicable method involving the coupling of 2-oxopyrrolidine-1-acetic acid with a suitable primary or secondary amine. This approach offers significant flexibility in the choice of the N-substituent.

-

Two-Step Synthesis via N-Alkylation and Amidation: This sequential approach first establishes the N-substituent on the pyrrolidinone ring, followed by the introduction of the acetamide functionality.

-

The Ugi Four-Component Reaction (U-4CR): A powerful and efficient one-pot synthesis that allows for the rapid generation of a library of diverse N-substituted-2-oxopyrrolidinylacetamides from simple, readily available starting materials.[2][3]

The following sections will provide a detailed exploration of each of these synthetic pathways, complete with step-by-step protocols, mechanistic insights, and data presentation.

Method 1: Classical Amide Bond Formation

This method is predicated on the formation of an amide bond between 2-oxopyrrolidine-1-acetic acid and an amine. The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable under mild conditions, necessitating the activation of the carboxylic acid.[4] This is typically achieved using a coupling reagent, which converts the hydroxyl group of the carboxylic acid into a better leaving group.[4][5]

Causality of Experimental Choices:

-

Coupling Reagents: Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are frequently employed.[6] EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

-

Additives: The addition of 1-hydroxybenzotriazole (HOBt) is a common practice to suppress side reactions and minimize racemization, particularly when chiral amines are used.[6] HOBt reacts with the O-acylisourea intermediate to form an active ester, which is less prone to side reactions and reacts cleanly with the amine.

-

Solvent: Aprotic polar solvents like dichloromethane (DCM) or dimethylformamide (DMF) are typically used to ensure the solubility of the reactants and reagents.

-

Base: A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is often added to neutralize the acid formed during the reaction and to deprotonate the amine salt if it is used as the starting material.

Visualizing the Workflow: Amide Bond Formation

Caption: Workflow for classical amide bond formation.

Experimental Protocol: Synthesis of N-Benzyl-2-(2-oxopyrrolidin-1-yl)acetamide

Materials:

-

2-Oxopyrrolidine-1-acetic acid (1.0 eq)

-

Benzylamine (1.1 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

-

1-Hydroxybenzotriazole (HOBt) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate/Hexane mixture for elution

Procedure:

-

To a solution of 2-oxopyrrolidine-1-acetic acid (1.0 eq) in DCM, add HOBt (1.2 eq) and EDC (1.2 eq). Stir the mixture at room temperature for 15 minutes.

-

Add benzylamine (1.1 eq) followed by the dropwise addition of DIPEA (2.0 eq) at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate ethyl acetate/hexane gradient to afford the pure N-benzyl-2-(2-oxopyrrolidin-1-yl)acetamide.

Method 2: Two-Step Synthesis via N-Alkylation and Amidation

This strategy involves the initial N-alkylation of 2-pyrrolidinone with a suitable haloacetamide. This method is particularly useful when the desired N-substituent is readily available as a haloacetamide derivative.

Causality of Experimental Choices:

-

Base: A strong base, such as sodium hydride (NaH), is required to deprotonate the weakly acidic N-H of the 2-pyrrolidinone, generating the corresponding sodium salt which is a potent nucleophile.[7]

-

Solvent: Anhydrous polar aprotic solvents like DMF or THF are used to dissolve the reactants and to prevent the quenching of the strong base.

-

Alkylating Agent: A 2-haloacetamide, such as 2-chloro-N-substituted acetamide, serves as the electrophile. The choice of halide (Cl, Br, I) can influence the reaction rate, with iodides being the most reactive.

Visualizing the Workflow: N-Alkylation Approach

Caption: Workflow for the two-step N-alkylation method.

Experimental Protocol: Synthesis of N-Substituted-2-oxopyrrolidinylacetamide via N-Alkylation

Materials:

-

2-Pyrrolidinone (1.2 eq)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

-

2-Chloro-N-substituted-acetamide (1.0 eq)

-

Anhydrous dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate/Hexane mixture for elution

Procedure:

-

To a suspension of NaH (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of 2-pyrrolidinone (1.2 eq) in anhydrous DMF dropwise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Cool the reaction mixture back to 0 °C and add a solution of the 2-chloro-N-substituted-acetamide (1.0 eq) in anhydrous DMF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexane gradient.

Method 3: The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a powerful one-pot, multi-component reaction that combines a carboxylic acid, an amine, a carbonyl compound (aldehyde or ketone), and an isocyanide to form a dipeptide-like product.[8][9] By using 2-oxopyrrolidine-1-acetic acid as the carboxylic acid component, this reaction provides a highly convergent and efficient route to a diverse range of N-substituted-2-oxopyrrolidinylacetamides.[2][3]

Causality of Experimental Choices:

-

Components: The four components are chosen based on the desired final structure. The variability of the amine, aldehyde/ketone, and isocyanide components allows for the rapid generation of a large library of analogs.

-

Solvent: Protic solvents like methanol or ethanol are typically used as they facilitate the formation of the initial imine and the subsequent steps of the reaction cascade.

-

Temperature: The reaction is often carried out at room temperature or with gentle heating.

Visualizing the Workflow: Ugi Four-Component Reaction

Caption: Workflow for the Ugi four-component reaction.

Experimental Protocol: General Procedure for the Ugi Synthesis of N-Substituted-2-oxopyrrolidinylacetamides

Materials:

-

2-Oxopyrrolidine-1-acetic acid (1.0 eq)

-

Amine (1.0 eq)

-

Aldehyde or Ketone (1.0 eq)

-

Isocyanide (1.0 eq)

-

Methanol (MeOH)

Procedure:

-

To a solution of 2-oxopyrrolidine-1-acetic acid (1.0 eq) in methanol, add the amine (1.0 eq) and the aldehyde or ketone (1.0 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Add the isocyanide (1.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 24-48 hours. Monitor the progress by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

The crude product can be purified by silica gel column chromatography or recrystallization to yield the desired N-substituted-2-oxopyrrolidinylacetamide.

Data Presentation: Comparative Summary of Synthetic Methods

| Method | Key Features | Typical Yields | Advantages | Disadvantages |

| Classical Amide Bond Formation | Coupling of a carboxylic acid and an amine. | 60-90% | Broad substrate scope, reliable, well-established. | Requires pre-functionalized starting materials, use of coupling reagents. |

| Two-Step N-Alkylation | N-alkylation of 2-pyrrolidinone with a haloacetamide. | 50-80% | Utilizes simple starting materials. | Requires a strong base, may not be suitable for base-sensitive substrates. |

| Ugi Four-Component Reaction | One-pot combination of four components. | 40-85%[2] | Highly convergent, rapid library synthesis, high atom economy. | Isocyanides can be toxic and have unpleasant odors, purification can be challenging. |

Characterization Data

The synthesized N-substituted-2-oxopyrrolidinylacetamides should be characterized using standard analytical techniques to confirm their identity and purity.

-

¹H and ¹³C NMR Spectroscopy: To confirm the structure of the molecule. For example, in the ¹³C NMR spectrum of levetiracetam, characteristic peaks appear at approximately 175.9, 172.5, 56.0, 43.8, 31.0, 21.1, 18.1, and 10.4 ppm.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound. For instance, the mass spectrum of levetiracetam shows a peak at m/z 171.0 [M+H]⁺.

-

Infrared (IR) Spectroscopy: To identify the key functional groups, such as the amide C=O stretching vibrations.

-

Melting Point: To assess the purity of solid compounds.

Conclusion

The synthesis of N-substituted-2-oxopyrrolidinylacetamides is a well-established field with several reliable and versatile methods at the disposal of the synthetic chemist. The choice of the optimal synthetic route will depend on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis. The protocols and insights provided in this application note are intended to serve as a practical guide for the successful preparation of this important class of compounds.

References

-

Redalyc.org. (n.d.). Levetiracetam analogs: chemoenzymatic synthesis, absolute configuration assignment and evaluation of cholinesterase inhibitory activities. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). The sustainable synthesis of levetiracetam by an enzymatic dynamic kinetic resolution and an ex-cell anodic oxidation. Green Chemistry. Retrieved from [Link]

-

(n.d.). An asymmetric synthesis of Levetiracetam. Retrieved from [Link]

- Raju, V., Somaiah, S., Sashikanth, S., Laxminarayana, E., & Mukkanti, K. (2014). An efficient and stereoselective synthesis of Levetiracetam: An anticonvulsant drug. Drug Invention Today, 6(1), 32-34.

-

ResearchGate. (n.d.). An alternate synthesis of enantiomerically pure levetiracetam (Keppra (R)). Retrieved from [Link]

- Kavina, M. A., Sizov, V. V., & Yakovlev, I. P. (2017). Synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamides. Russian Journal of Organic Chemistry, 53(6), 873–877.

- Liu, Z., & Nefzi, A. (2010). Synthesis of N-Substituted Pyrrolidinone Derivatives via the Ugi Reaction. Synfacts, 2010(11), 1312.

- Liu, Z., & Nefzi, A. (2010). Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction.